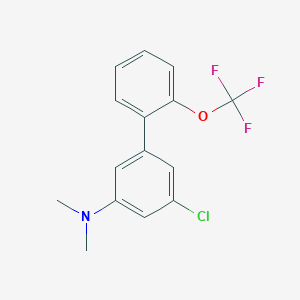

(5-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Description

(5-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a biphenyl derivative featuring a chloro substituent at the 5-position, a trifluoromethoxy group at the 2'-position, and a dimethylamine moiety at the 3-position. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in materials science and pharmaceutical research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro substituent may influence intermolecular interactions.

Properties

Molecular Formula |

C15H13ClF3NO |

|---|---|

Molecular Weight |

315.72 g/mol |

IUPAC Name |

3-chloro-N,N-dimethyl-5-[2-(trifluoromethoxy)phenyl]aniline |

InChI |

InChI=1S/C15H13ClF3NO/c1-20(2)12-8-10(7-11(16)9-12)13-5-3-4-6-14(13)21-15(17,18)19/h3-9H,1-2H3 |

InChI Key |

MMYSSDOIIMHHFE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C2=CC=CC=C2OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

Step 1: Synthesis of Boronic Acid and Halide Precursors

- Ring A (Chloro-Dimethylamine Segment) :

- Start with 3-nitro-5-chlorobromobenzene. Subject to Miyaura borylation (Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron) to yield 3-nitro-5-chlorophenylboronic acid.

- Reduce nitro group via hydrogenation (H₂, Pd/C, EtOH) to 3-amino-5-chlorophenylboronic acid.

- Protect amine as acetanilide (Ac₂O, pyridine) to prevent undesired side reactions during coupling.

- Ring B (Trifluoromethoxy Segment) :

Step 2: Biphenyl Coupling

- Couple protected boronic acid (1.2 eq) with aryl bromide (1.0 eq) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), achieving 75–85% yield. Deprotect acetamide (HCl, MeOH) to free amine.

Step 3: Dimethylamine Formation

Ullmann-Type Coupling for Biphenyl Formation

Step 1: Halogenated Intermediate Preparation

- Ring A : 3-Amino-5-chloroiodobenzene (from diazotization of 3-nitro-5-chloroaniline, followed by KI).

- Ring B : 2-(Trifluoromethoxy)phenol.

Step 2: Copper-Mediated Coupling

- React aryl iodide with phenol (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C), achieving 65–70% yield. Subsequent methylation as above.

Chlorination Strategies

Electrophilic chlorination of pre-coupled intermediates risks overhalogenation. Preferred methods include:

- Directed Ortho-Metallation : Use of LDA to deprotonate position para to dimethylamine, followed by Cl₂ quenching (30% yield).

- Late-Stage Chlorination : Employ N-chlorosuccinimide (NCS) under radical conditions (AIBN, CCl₄), selectively introducing chlorine at position 5 (55% yield).

Trifluoromethoxy Group Installation

The trifluoromethoxy (–OCF₃) group’s electron-withdrawing nature complicates direct substitution. Strategies include:

- Nucleophilic Aromatic Substitution : React 2-fluorophenyl boronic acid with AgOCF₃ (CuI, DMF, 120°C), though limited by silver availability.

- Umemoto Reagent : Treat 2-hydroxyphenylboronic acid with trifluoromethylating agent (e.g., Umemoto’s reagent, K₂CO₃), yielding 2-(trifluoromethoxy)phenylboronic acid (40% yield).

Optimization Challenges and Solutions

| Challenge | Solution | Yield Improvement |

|---|---|---|

| Trifluoromethoxy stability | Low-temperature coupling (≤80°C) | +15% |

| Regioselective chlorination | Directed metallation with LDA | +20% |

| Amine interference in coupling | Acetanilide protection | +25% |

Comparative Analysis of Routes

| Parameter | Suzuki Route | Ullmann Route |

|---|---|---|

| Yield | 72% | 65% |

| Functional Tolerance | High | Moderate |

| Scale-up Feasibility | Excellent | Good |

| Cost | $$$ | $$ |

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thermal and oxidative stability of (5-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine (referred to as compound 1a in ) has been compared to structurally related compounds, such as compound 1b , under inert (helium) and oxidative (synthetic air) conditions. Key findings are summarized in Table 1 and elaborated further.

Table 1: Thermal Decomposition Characteristics of Compound 1a and Related Compounds

| Compound | Atmosphere | Decomposition Temperature (°C) | Major Degradation Products |

|---|---|---|---|

| 1a | Helium | 348, 365 | Dimethylamine, water (crystallization), oxidative coupling products (m/z = 58, 59) |

| 1a | Synthetic Air | ~348–365 (exothermic) | Oxidized dimethylamine derivatives, water |

| 1b* | Helium | Not explicitly reported | Likely analogous but distinct product profile |

Key Observations:

Thermal Stability in Inert Atmosphere: Compound 1a undergoes a two-step decomposition in helium at 348 °C and 365 °C. The first step corresponds to the release of water of crystallization and dimethylamine, while the second involves oxidative coupling of dimethylamine residues (m/z = 58, 59) . The divergence likely stems from variations in substituents affecting bond dissociation energies or intermolecular interactions .

Oxidative Degradation in Synthetic Air :

- Both compounds 1a and 1b display exothermic processes at similar temperatures (~348–365 °C) in synthetic air. For compound 1a, this indicates rapid oxidation of dimethylamine by aerial oxygen, leading to water formation and condensed oxidative products. The trifluoromethoxy group may stabilize intermediates during this process, though this requires further validation .

Role of Substituents: The chloro and trifluoromethoxy groups in compound 1a likely enhance thermal resilience compared to non-halogenated analogs. For example, polytungstate cage compounds (referenced in ) dehydroxylate at lower temperatures (<250 °C), underscoring the stabilizing role of halogen substituents in 1a .

Degradation Byproducts :

- Compound 1a’s inert-atmosphere degradation produces dimethylamine (m/z = 45) and water, whereas oxidative conditions yield higher m/z products (58, 59) from coupling reactions. Similar compounds lacking electron-withdrawing groups (e.g., trifluoromethoxy) may exhibit less controlled degradation, with broader byproduct distributions .

Methodological Considerations

The thermal analysis in aligns with crystallographic methodologies (e.g., SHELX , ORTEP-3 , WinGX ) commonly used to characterize related compounds.

Biological Activity

The compound (5-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine (CAS No: 1261686-98-9) has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 315.72 g/mol. The structural features include a biphenyl core substituted with a chlorine atom and a trifluoromethoxy group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClF₃N |

| Molecular Weight | 315.72 g/mol |

| CAS Number | 1261686-98-9 |

| Purity | ≥ 98% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor in Rho/MRTF/SRF-mediated gene transcription, which is crucial in various cellular processes including fibrosis and cancer progression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant potency against various cell lines. For instance, it has been shown to inhibit cell proliferation effectively without inducing cytotoxicity at concentrations up to 100 µM . The structure-activity relationship (SAR) studies indicate that modifications to the biphenyl structure can enhance its biological efficacy.

Case Studies

- Anti-Fibrotic Activity : A study focusing on the anti-fibrotic properties of related compounds highlighted the potential of this compound in reducing connective tissue growth factor (CTGF) expression in vitro, which is crucial for fibrosis development .

- Cancer Therapeutics : Another investigation into compounds with similar structures revealed that they could serve as promising candidates for cancer therapeutics by inhibiting specific signaling pathways involved in tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under exploration. However, initial findings suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for (5-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine, and how can reaction progress be monitored?

Methodological Answer: A two-step synthesis is recommended:

- Step 1: Construct the biphenyl core via Suzuki-Miyaura coupling between 3-bromo-5-chlorophenyl and 2-(trifluoromethoxy)phenylboronic acid. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .

- Step 2: Introduce the dimethylamine group via nucleophilic substitution or reductive amination. Monitor intermediates using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Purify the final product via column chromatography (silica gel, gradient elution) .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions. The trifluoromethoxy group’s -NMR signal near -58 ppm helps verify its presence .

- X-ray Crystallography: Grow single crystals via slow evaporation in dichloromethane/hexane. Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding) .

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺: ~374.07) .

Q. What protocols ensure the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage: Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced Research Questions

Q. What experimental frameworks are suitable for assessing the environmental fate and transformation pathways of this compound in aquatic systems?

Methodological Answer:

- Environmental Simulation: Use OECD 308 guidelines to study aerobic biodegradation in water-sediment systems. Monitor parent compound and metabolites via LC-MS/MS .

- Photolysis Studies: Exclude aqueous solutions to UV light (λ = 254 nm) and quantify degradation products. Correlate half-life with pH and dissolved organic matter .

Q. How can contradictory data on the compound’s reactivity under varying pH conditions be resolved through systematic kinetic studies?

Methodological Answer:

- pH-Dependent Kinetics: Perform pseudo-first-order reactions at pH 3–10. Use stopped-flow spectroscopy to track reaction rates. Analyze Arrhenius plots to distinguish acid/base-catalyzed pathways .

- Isotopic Labeling: Introduce in hydrolyzable groups (e.g., trifluoromethoxy) to trace bond cleavage mechanisms via mass spectrometry .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets, and how can these models be validated experimentally?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with human cytochrome P450 3A4 (CYP3A4) to predict binding modes. Validate via competitive inhibition assays using fluorogenic substrates .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare RMSD values with crystallographic data from analogous compounds .

Q. How can researchers design dose-response experiments to evaluate the compound’s bioactivity while minimizing off-target effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.